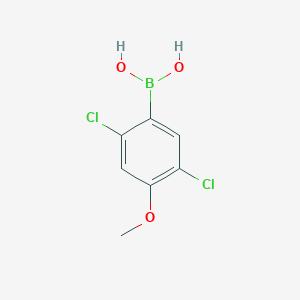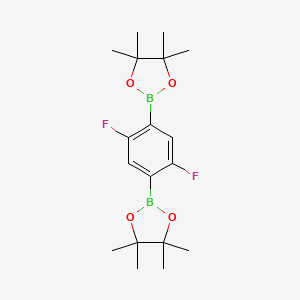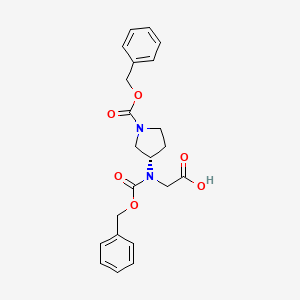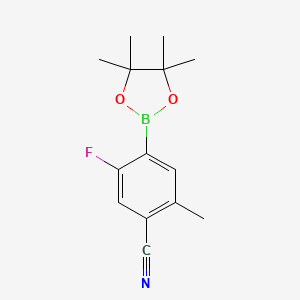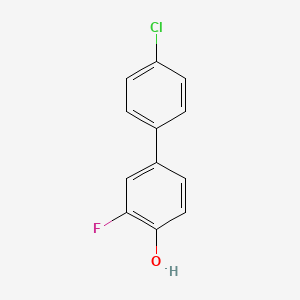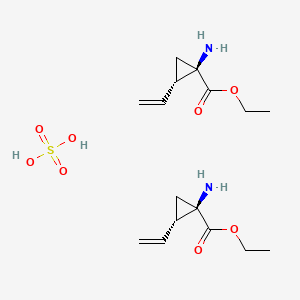
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopropane ring with an amino and vinyl group, makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino and vinyl groups. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropane ring, often using diazo compounds and transition metal catalysts.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution or reductive amination.
Vinylation: The vinyl group is typically introduced via a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The amino group can be reduced to form primary amines or other reduced products.
Substitution: Both the amino and vinyl groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction of the amino group may produce primary amines.
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
作用機序
The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate involves its interaction with specific molecular targets. The amino and vinyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
(1R,2S)-ethyl 1-amino-2-cyclopropanecarboxylate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate: Similar structure but without the hemisulfate group, affecting its solubility and stability.
Uniqueness
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate stands out due to its combination of functional groups and chiral nature. The presence of the hemisulfate group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
1173807-85-6 |
|---|---|
分子式 |
C8H15NO6S |
分子量 |
253.28 g/mol |
IUPAC名 |
ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/C8H13NO2.H2O4S/c1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/t6-,8-;/m1./s1 |
InChIキー |
IRSDSHMMOLKACP-CIRBGYJCSA-N |
SMILES |
CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |
異性体SMILES |
CCOC(=O)[C@]1(C[C@H]1C=C)N.OS(=O)(=O)O |
正規SMILES |
CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |
Key on ui other cas no. |
1173807-85-6 |
ピクトグラム |
Flammable; Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


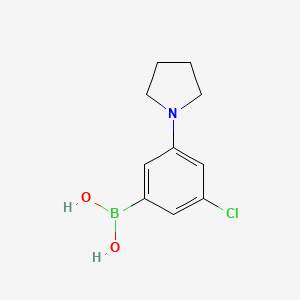


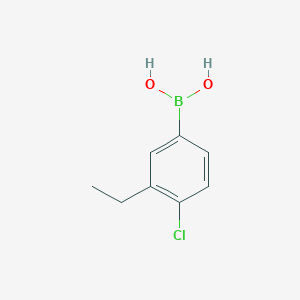
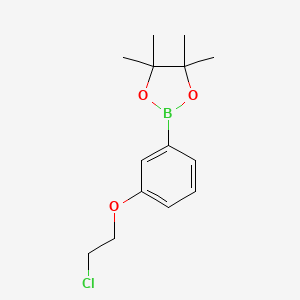
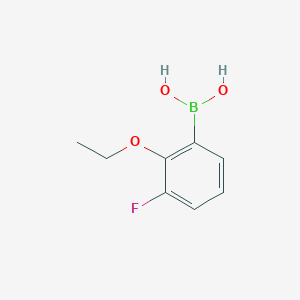

![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)
